molecular formula C23H21N3O2S B4056474 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-24-9

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B4056474
CAS No.: 606954-24-9
M. Wt: 403.5 g/mol
InChI Key: NGFWLPUXONZUAV-RGEXLXHISA-N
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Description

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a heterocyclic compound featuring a thiazolo-triazine-dione core substituted with a benzyl group at position 6 and a 4-(tert-butyl)benzylidene moiety at position 2 (Z-configuration).

Properties

IUPAC Name

(2Z)-6-benzyl-2-[(4-tert-butylphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-23(2,3)17-11-9-16(10-12-17)14-19-21(28)26-22(29-19)24-20(27)18(25-26)13-15-7-5-4-6-8-15/h4-12,14H,13H2,1-3H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFWLPUXONZUAV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

606954-24-9
Record name (2Z)-6-BENZYL-2-(4-TERT-BUTYLBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of an oxazole ester via a condensation reaction using ethyl isocyanoacetate and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base. The intermediate product is then purified using silica gel column chromatography and further converted to an imidazole ester through heating in formamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazolo[3,2-b][1,2,4]triazine derivatives, while reduction could produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Its reactivity and structural features make it useful in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related thiazolo-triazine-dione derivatives, focusing on substituents, physicochemical properties, and reported activities:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (Target Compound) 6-Benzyl; 2-(4-tert-butylbenzylidene) C₂₄H₂₄N₃O₂S 426.53 g/mol* Hypothesized enhanced lipophilicity due to tert-butyl group; no direct activity data available.
(2Z)-6-Benzyl-2-(4-bromobenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 6-Benzyl; 2-(4-bromobenzylidene) C₁₉H₁₂BrN₃O₂S 426.29 g/mol Higher molecular weight due to bromine; potential halogen-bonding interactions in biological systems.
(2Z)-6-Benzyl-2-(3-ethoxy-4-propoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 6-Benzyl; 2-(3-ethoxy-4-propoxybenzylidene) C₂₄H₂₃N₃O₄S 461.52 g/mol Increased solubility due to alkoxy groups; possible metabolic instability.
6-Benzyl-2-benzylidene-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 6-Benzyl; 2-benzylidene C₁₉H₁₃N₃O₂S 355.39 g/mol Simpler structure; lower molecular weight; baseline for SAR studies.
6-Methyl-2-(3-phenoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione 6-Methyl; 2-(3-phenoxybenzylidene) C₁₉H₁₃N₃O₃S 363.40 g/mol Phenoxy group may enhance π-π stacking; tested in antimicrobial assays.

*Calculated based on analogous structures.

Key Structural and Functional Insights:

Halogenated analogs (e.g., bromo-substituted) may exhibit stronger binding to hydrophobic enzyme pockets via halogen bonds .

Solubility and Metabolic Stability :

  • Alkoxy-substituted derivatives (e.g., 3-ethoxy-4-propoxy in ) show increased aqueous solubility but may be prone to oxidative metabolism .
  • The tert-butyl group in the target compound balances lipophilicity and metabolic stability due to its steric bulk .

Biological Activity Trends: Methyl or benzyl groups at position 6 (as in and ) are common in antimicrobial or enzyme-inhibitory scaffolds, suggesting the target compound’s benzyl group may confer similar activity . Phenoxy-substituted analogs () demonstrate moderate antimicrobial activity, highlighting the importance of aromatic substituents .

Synthetic Accessibility :

  • The synthesis of benzylidene derivatives typically involves condensation reactions between aldehydes and thiazolo-triazine-dione precursors under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • tert-Butyl-substituted aldehydes (as in ) are commercially available, suggesting feasible scalability for the target compound .

Biological Activity

6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound based on diverse sources, including recent studies and case reports.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C23H21N3O2S
  • Molecular Weight : 401.50 g/mol

The thiazolo-triazine framework is significant for its biological properties, with the presence of benzyl and tert-butyl groups potentially enhancing its pharmacological profiles.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds containing thiazole and triazine moieties. For instance:

  • A study demonstrated that derivatives with similar structures exhibited significant antiproliferative effects against various cancer cell lines, including lung adenocarcinoma (A549) and breast cancer (MCF-7) cells .
  • The mechanism of action often involves the induction of apoptosis in cancer cells, as evidenced by flow cytometry analyses showing increased apoptotic markers in treated cells compared to controls.

Neuropharmacological Effects

Research into the neuropharmacological effects of thiazole derivatives suggests potential anticonvulsant properties:

  • In a picrotoxin-induced convulsion model, compounds with structural similarities to this compound showed promising results with IC50 values indicating effective seizure suppression .

Anticholinesterase Activity

The compound's ability to inhibit acetylcholinesterase (AChE) has been investigated:

  • Studies indicate that related compounds demonstrate significant AChE inhibition, suggesting potential applications in treating Alzheimer's disease . The structure-activity relationship (SAR) analyses point to specific substitutions on the thiazole ring that enhance this activity.

Case Studies and Research Findings

StudyFindings
Antitumor Activity Compounds similar to this compound showed IC50 values less than 10 µM against A549 cells.
Neuropharmacology In vivo studies indicated a reduction in seizure frequency with an IC50 of 1.61 µg/mL for related thiazole derivatives.
Anticholinesterase Compounds exhibited up to 78% inhibition of AChE at concentrations as low as 10 µg/mL.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes apoptotic pathways in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for key enzymes like AChE.
  • Ion Channel Modulation : Potential effects on ion channels contribute to its anticonvulsant properties.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing 6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione?

  • Methodology : The synthesis typically involves multi-step reactions, including:

Knoevenagel condensation : Formation of the benzylidene moiety via base-catalyzed reaction between a thiazolo-triazine precursor and 4-(tert-butyl)benzaldehyde.

Cyclization : Acid- or base-mediated closure of the thiazolo-triazine core.

Functionalization : Introduction of the benzyl group via alkylation or nucleophilic substitution.

  • Critical Conditions :
  • Solvents: Dimethylformamide (DMF) or toluene for polar/non-polar environments .
  • Catalysts: Palladium or copper catalysts for cross-coupling steps .
  • Temperature: Reflux conditions (80–120°C) to enhance reaction rates .
  • Yield Optimization : Microwave-assisted synthesis can improve reaction efficiency (e.g., 30–40% yield improvements in analogous compounds) .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., benzylidene double bond at δ 7.8–8.2 ppm in ¹H NMR) .
    • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak matching theoretical mass) .
    • X-ray Crystallography : Resolves stereochemistry of the Z-configuration in the benzylidene group .
    • Infrared (IR) Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthetic yield while minimizing side reactions?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary solvent polarity, temperature, and catalyst loading to identify optimal conditions .
  • In Situ Monitoring : Use HPLC or TLC to track intermediate formation and purity .
    • Case Study : In analogous thiazolo-triazine derivatives, substituting DMF with toluene reduced hydrolysis side reactions by 25% .
    • Data-Driven Adjustments : Refer to tables documenting reaction times and yields (e.g., 79% yield for thiourea intermediates under reflux for 4 hours ).

Q. How should contradictions in bioactivity data across studies be resolved?

  • Root Cause Analysis :

  • Purity Verification : Reproduce assays with HPLC-purified batches (>95% purity) to exclude impurity-driven artifacts .
  • Assay Standardization : Compare results under identical conditions (e.g., MIC values in antimicrobial studies ).
    • Example : Discrepancies in IC₅₀ values for similar compounds were traced to variations in cell line viability protocols .

Q. What computational strategies predict the compound’s reactivity and biological targets?

  • Quantum Chemical Calculations :

  • DFT (Density Functional Theory) : Models electrophilic attack sites (e.g., C-2 of the triazine ring) .
    • Molecular Docking : Screens potential protein targets (e.g., kinase inhibitors via binding to ATP pockets) .
    • SAR (Structure-Activity Relationship) : Compare with analogs (e.g., replacing tert-butyl with methoxy groups alters logP and membrane permeability) .

Key Recommendations

  • Reproducibility : Document reaction conditions rigorously (e.g., solvent batch, humidity levels) .
  • Data Validation : Use orthogonal analytical methods (e.g., NMR + HRMS) to confirm structural assignments .
  • Collaboration : Cross-validate bioactivity findings with independent labs to address contradictions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Reactant of Route 2
Reactant of Route 2
6-Benzyl-2-(4-(tert-butyl)benzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

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